

4-Bromo-5-(trifluoromethyl)-1H-indazole CAS 1428234-73-4

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Compound of Interest

Compound Name: 4-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1378415

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An In-Depth Technical Guide to **4-Bromo-5-(trifluoromethyl)-1H-indazole**

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-5-(trifluoromethyl)-1H-indazole** (CAS 1428234-73-4), a key heterocyclic building block for professionals in drug discovery and medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.^{[1][2][3]} This document elucidates the compound's core chemical properties, outlines a detailed synthetic methodology, and explores its applications as a versatile intermediate for developing targeted therapeutics. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for researchers aiming to leverage this molecule's unique structural features for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational to the development of bioactive compounds and commercial drugs.^[1] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.^{[1][2][4]} The indazole

core is a key feature in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its importance in modern pharmacology.[3][5]

4-Bromo-5-(trifluoromethyl)-1H-indazole emerges as a particularly valuable derivative. Its structure is strategically functionalized with two key moieties:

- A Bromine Atom (Br) at the C4 Position: This serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the facile introduction of diverse molecular fragments, which is critical for structure-activity relationship (SAR) studies during lead optimization.[6]
- A Trifluoromethyl Group (CF₃) at the C5 Position: The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[7][8] It can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This unique combination of a reactive handle and a property-modulating group makes **4-Bromo-5-(trifluoromethyl)-1H-indazole** a potent building block for constructing complex molecular architectures aimed at specific biological targets.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. The key characteristics of **4-Bromo-5-(trifluoromethyl)-1H-indazole** are summarized below.

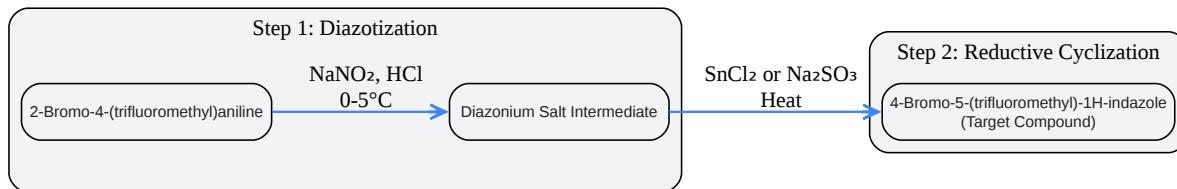
Property	Value	Source
CAS Number	1428234-73-4	[9] [10] [11] [12]
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	[11] [12]
Molecular Weight	265.03 g/mol	[11] [13]
IUPAC Name	4-Bromo-5-(trifluoromethyl)-1H-indazole	
Purity	Typically ≥95% (Commercial Sources)	[12]
Physical Form	Solid	
Topological Polar Surface Area (TPSA)	28.7 Å ² (Computed)	[13]
logP (Computed)	3.5 (Computed)	[13]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	

Note: Some properties are computationally derived from close structural analogs and may vary slightly from experimental values.

Synthesis Methodology: A Strategic Approach

The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions of appropriately substituted aniline or hydrazone precursors.[\[1\]](#)[\[5\]](#) While a specific, published synthesis for **4-Bromo-5-(trifluoromethyl)-1H-indazole** is not readily available in peer-reviewed literature, a plausible and robust synthetic pathway can be designed based on established chemical transformations and patent literature for analogous structures.[\[14\]](#)[\[15\]](#)

The proposed multi-step synthesis starts from a commercially available substituted toluene and proceeds through nitration, reduction, diazotization, and cyclization.

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Caption: Proposed synthetic workflow for **4-Bromo-5-(trifluoromethyl)-1H-indazole**.

Step-by-Step Experimental Protocol

Protocol Pillar: Causality and Self-Validation

This protocol is designed as a self-validating system. Each step includes checkpoints (e.g., TLC, LC-MS analysis) to confirm the conversion of starting material to product before proceeding, ensuring efficiency and minimizing waste. The choice of reagents and conditions is based on established mechanisms to maximize yield and purity.

Step 1: Diazotization of 2-Bromo-4-(trifluoromethyl)aniline

- **Causality:** The reaction of a primary aromatic amine with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This intermediate is highly reactive and poised for cyclization. The low temperature (0-5°C) is critical to prevent the premature decomposition of the unstable diazonium salt.
- **Methodology:**
 - Suspend 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

- Stir the resulting mixture at 0-5°C for 30-45 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline via TLC or LC-MS.

Step 2: Reductive Cyclization to Form the Indazole Ring

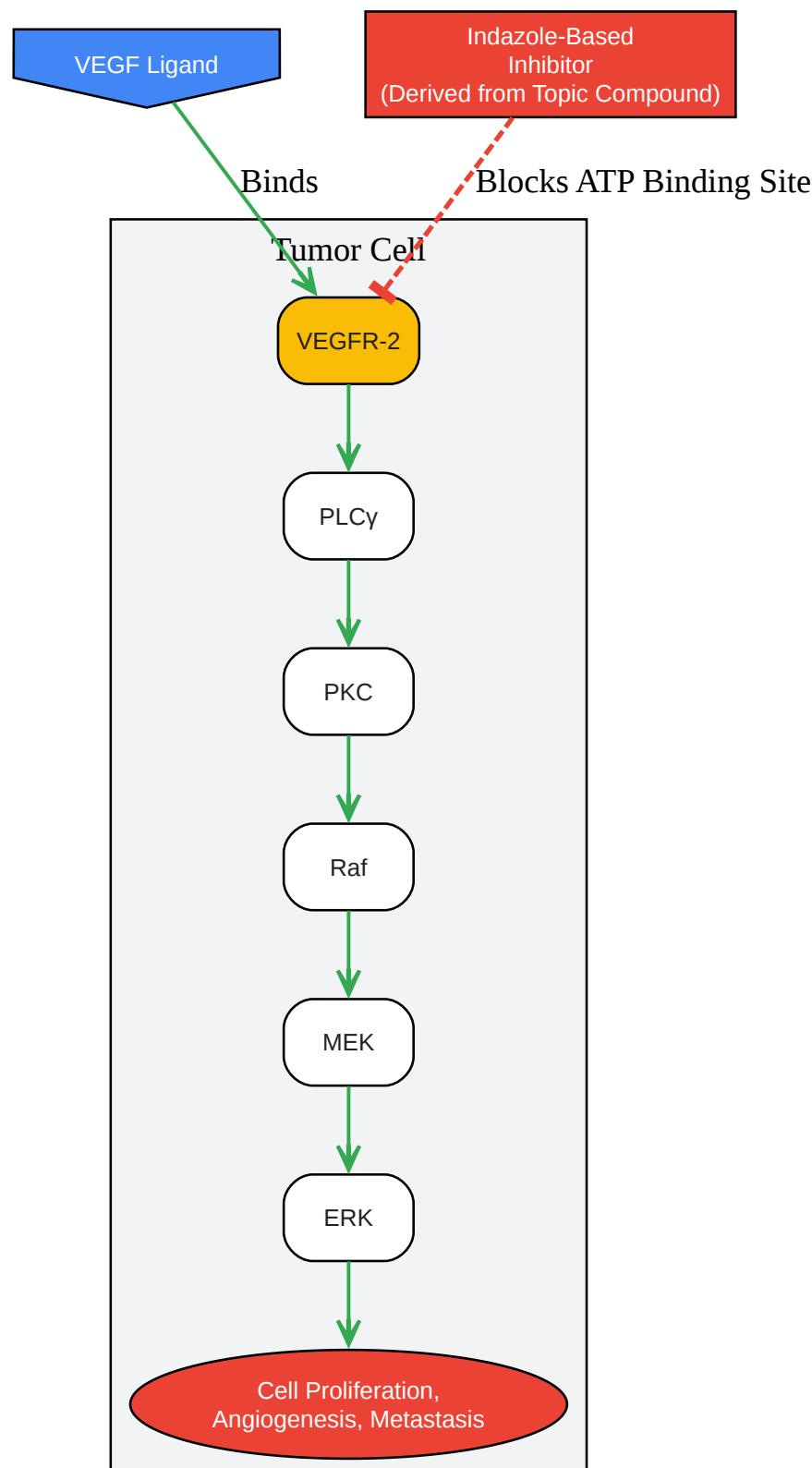
- Causality: The diazonium salt is reduced and cyclized to form the stable indazole ring. A mild reducing agent like tin(II) chloride (SnCl_2) or sodium sulfite (Na_2SO_3) is used. The reduction facilitates the intramolecular attack to form the N-N bond of the pyrazole portion of the indazole.
- Methodology:
 - In a separate flask, prepare a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.
 - Slowly add the cold diazonium salt solution from Step 1 to the SnCl_2 solution, maintaining the temperature below 10°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete cyclization.
 - Monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed.
 - Cool the mixture and neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic ($\text{pH} > 10$).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography on silica gel to yield pure **4-Bromo-5-(trifluoromethyl)-1H-indazole**.

Applications in Drug Discovery: A Versatile Pharmacophore

The true value of **4-Bromo-5-(trifluoromethyl)-1H-indazole** lies in its application as a versatile building block for synthesizing potent and selective inhibitors of key biological targets, particularly protein kinases.[\[6\]](#)

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The indazole nucleus is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[\[1\]](#) Derivatives of this compound can be elaborated to target specific kinases involved in oncogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).



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Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

The bromine atom at the C4 position is ideal for diversification using Suzuki-Miyaura coupling. This protocol details how to attach a new aryl or heteroaryl group, a common step in building a library of potential drug candidates.

- **Causality:** This palladium-catalyzed reaction forms a new carbon-carbon bond between the sp^2 -hybridized carbon of the bromo-indazole and an organoboron compound. The choice of ligand (e.g., a phosphine ligand) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
- **Methodology:**
 - To a reaction vial, add **4-Bromo-5-(trifluoromethyl)-1H-indazole** (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a carbonate base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
 - Add a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
 - Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
 - Seal the vial and heat the mixture to 80-100°C with stirring for 2-12 hours.
 - **Self-Validation:** Monitor the reaction's completion by taking small aliquots and analyzing them via LC-MS to observe the consumption of the starting material and the appearance of the desired product mass.
 - Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
 - Purify the crude residue by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Conclusion

4-Bromo-5-(trifluoromethyl)-1H-indazole is a high-value chemical intermediate with significant potential in drug discovery and development. Its strategically placed bromo and trifluoromethyl groups provide an ideal platform for synthetic elaboration and property optimization. The methodologies and applications detailed in this guide underscore its utility as a core scaffold for building libraries of novel compounds, particularly for targeting protein kinases in oncology and other therapeutic areas. By providing a clear understanding of its synthesis and reactivity, this document empowers researchers to effectively integrate this potent building block into their discovery pipelines.

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